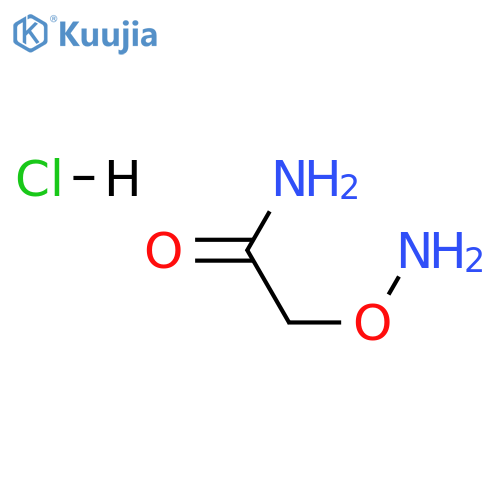Cas no 54488-65-2 (2-(aminooxy)acetamide hydrochloride)

54488-65-2 structure
商品名:2-(aminooxy)acetamide hydrochloride
2-(aminooxy)acetamide hydrochloride 化学的及び物理的性質
名前と識別子
-
- 1-(aminooxy)ethenamine hydrochloride (1:1)
- 2-(aminooxy)acetamide hydrochloride
-
- インチ: 1S/C2H6N2O2.ClH/c3-2(5)1-6-4;/h1,4H2,(H2,3,5);1H
- InChIKey: BIUQVFWWPLIJJU-UHFFFAOYSA-N
- ほほえんだ: C(N)(=O)CON.[H]Cl
計算された属性
- せいみつぶんしりょう: 110.02481
じっけんとくせい
- PSA: 61.27
2-(aminooxy)acetamide hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-125296-0.5g |
2-(aminooxy)acetamide hydrochloride |
54488-65-2 | 95% | 0.5g |
$768.0 | 2023-02-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1296611-50mg |
2-(Aminooxy)acetamide hydrochloride |
54488-65-2 | 95% | 50mg |
¥6177.00 | 2024-05-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1296611-500mg |
2-(Aminooxy)acetamide hydrochloride |
54488-65-2 | 95% | 500mg |
¥16588.00 | 2024-05-09 | |
| Enamine | EN300-125296-1000mg |
2-(aminooxy)acetamide hydrochloride |
54488-65-2 | 95.0% | 1000mg |
$986.0 | 2023-10-02 | |
| Enamine | EN300-125296-250mg |
2-(aminooxy)acetamide hydrochloride |
54488-65-2 | 95.0% | 250mg |
$487.0 | 2023-10-02 | |
| Enamine | EN300-125296-10000mg |
2-(aminooxy)acetamide hydrochloride |
54488-65-2 | 95.0% | 10000mg |
$4236.0 | 2023-10-02 | |
| Enamine | EN300-125296-2500mg |
2-(aminooxy)acetamide hydrochloride |
54488-65-2 | 95.0% | 2500mg |
$1931.0 | 2023-10-02 | |
| Enamine | EN300-125296-0.25g |
2-(aminooxy)acetamide hydrochloride |
54488-65-2 | 95% | 0.25g |
$487.0 | 2023-02-15 | |
| Enamine | EN300-125296-10.0g |
2-(aminooxy)acetamide hydrochloride |
54488-65-2 | 95% | 10.0g |
$4236.0 | 2023-02-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1296611-1g |
2-(Aminooxy)acetamide hydrochloride |
54488-65-2 | 95% | 1g |
¥24847.00 | 2024-05-09 |
2-(aminooxy)acetamide hydrochloride 関連文献
-
1. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656
-
Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463
-
Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092
-
Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020
54488-65-2 (2-(aminooxy)acetamide hydrochloride) 関連製品
- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)
- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)
- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)
- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)
- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)
- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)
- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)
- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)
- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)
- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)
推奨される供給者
Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬